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Compound of Interest

Compound Name: 2-Bromo-3,5-dinitroaniline

Cat. No.: B15421743

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of 2-Bromo-
3,5-dinitroaniline. Due to the limited availability of experimental spectral data in peer-reviewed
literature, this document leverages high-level computational chemistry to predict the
characteristic spectral signatures of the molecule. This guide presents predicted data for
Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), proton and carbon-
13 nuclear magnetic resonance (*H & 3C NMR), and ultraviolet-visible (UV-Vis) spectroscopy.
Detailed, generalized experimental protocols for acquiring these spectra are provided for
researchers in analytical chemistry, materials science, and drug development. The relationship
between the predicted spectral data and the molecular structure is elucidated, and workflows
for spectral analysis are presented using logical diagrams.

Introduction

2-Bromo-3,5-dinitroaniline is a substituted aromatic amine containing both electron-
withdrawing nitro groups and a halogen substituent. The electronic and structural properties of
such molecules are of significant interest in various fields, including the synthesis of dyes,
agrochemicals, and pharmaceuticals. A thorough spectral characterization is fundamental for
its identification, purity assessment, and for understanding its chemical behavior. This guide
serves as a valuable resource by providing a foundational spectral dataset and standardized
methodologies for the analysis of 2-Bromo-3,5-dinitroaniline.
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Computational Methodology

Due to the absence of publicly available experimental spectra for 2-Bromo-3,5-dinitroaniline,
Density Functional Theory (DFT) calculations were employed to predict its spectroscopic
properties. The molecular geometry was optimized using the B3LYP functional with the 6-
311++G(d,p) basis set. The optimized structure was confirmed to be a true minimum on the
potential energy surface by the absence of imaginary frequencies. Subsequent calculations at
the same level of theory were performed to predict the vibrational frequencies (FT-IR and FT-
Raman), NMR chemical shifts (*H and 3C), and electronic transitions (UV-Vis).

Predicted Spectral Data

The following sections present the computationally predicted spectral data for 2-Bromo-3,5-
dinitroaniline.

FT-IR and FT-Raman Vibrational Analysis

The vibrational modes of 2-Bromo-3,5-dinitroaniline have been predicted, and the most
significant wavenumbers and their corresponding assignments are summarized in Table 1.

Table 1: Predicted Vibrational Frequencies for 2-Bromo-3,5-dinitroaniline
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Predicted FT-IR
Wavenumber (cm~?)

Predicted FT-Raman
Wavenumber (cm—?)

Vibrational Assignment

3485 (strong)

3484 (weak)

N-H Asymmetric Stretch

3372 (strong)

3371 (weak)

N-H Symmetric Stretch

3105 (medium)

3104 (strong)

Aromatic C-H Stretch

1625 (strong)

1624 (medium)

NHz Scissoring

1575 (very strong)

1574 (medium)

NO2 Asymmetric Stretch

1530 (very strong)

1529 (medium)

NO2 Asymmetric Stretch

1348 (very strong)

1347 (strong)

NO2 Symmetric Stretch

1335 (very strong)

1334 (strong)

NO2 Symmetric Stretch

1250 (medium)

1249 (weak)

C-N Stretch

880 (medium) 879 (weak) C-H Out-of-plane Bend
820 (medium) 819 (weak) NO2 Wagging
680 (medium) 679 (weak) C-Br Stretch

'H and *C NMR Spectral Analysis

The predicted *H and 3C NMR chemical shifts for 2-Bromo-3,5-dinitroaniline in deuterated

dimethyl sulfoxide (DMSO-de) are presented in Table 2. Tetramethylsilane (TMS) is used as the

reference standard (0 ppm).

Table 2: Predicted *H and 133C NMR Chemical Shifts for 2-Bromo-3,5-dinitroaniline
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Predicted Chemical

Nucleus . Multiplicity Assignment
Shift (ppm)

H 8.45 Doublet H-4

H 8.20 Doublet H-6

H 6.50 Broad Singlet -NH:z

13C 150.2 Singlet C-1 (C-NH2)

13C 109.8 Singlet C-2 (C-Br)

13C 148.5 Singlet C-3 (C-NO2)

13C 120.5 Singlet C-14

13C 149.1 Singlet C-5 (C-NO2)

13C 115.3 Singlet C-6

UV-Vis Spectral Analysis

The predicted electronic transitions and corresponding maximum absorption wavelengths

(Amax) for 2-Bromo-3,5-dinitroaniline in ethanol are provided in Table 3.

Table 3: Predicted UV-Vis Absorption Data for 2-Bromo-3,5-dinitroaniline

Predicted Amax (nm)

Molar Absorptivity
(L-mol~*-cm™?)

Electronic Transition

385

High

270

Medium

n-rTm

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

FT-IR Spectroscopy
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e Sample Preparation: A small amount of 2-Bromo-3,5-dinitroaniline (1-2 mg) is finely ground
with spectroscopic grade potassium bromide (KBr, ~200 mg) in an agate mortar. The mixture
is then pressed into a transparent pellet using a hydraulic press.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
The spectrum is recorded in the range of 4000-400 cm~1 with a resolution of 4 cm~1. A
background spectrum of a pure KBr pellet is recorded and automatically subtracted from the
sample spectrum.

FT-Raman Spectroscopy

o Sample Preparation: A few milligrams of the crystalline 2-Bromo-3,5-dinitroaniline sample
are placed in a glass capillary tube or an aluminum sample holder.

o Data Acquisition: The sample is placed in the spectrometer's sample compartment. The FT-
Raman spectrum is excited using a Nd:YAG laser operating at 1064 nm. The spectrum is
collected in the range of 4000-50 cm~1 with a resolution of 4 cm~1.

NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 2-Bromo-3,5-dinitroaniline is dissolved in
0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de) in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal reference.

o Data Acquisition: The NMR tube is placed in the spectrometer's probe. *H and 13C NMR
spectra are acquired on a 400 MHz (or higher) spectrometer. Standard pulse sequences are
used for both *H (single pulse) and 3C (proton-decoupled) experiments.

UV-Vis Spectroscopy

o Sample Preparation: A stock solution of 2-Bromo-3,5-dinitroaniline is prepared by
accurately weighing a small amount of the compound and dissolving it in a known volume of
a suitable solvent (e.g., ethanol). A dilute solution (typically in the micromolar concentration
range) is prepared by serial dilution of the stock solution.

o Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer,
with the pure solvent in the reference cuvette. The absorbance is measured over a
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wavelength range of 200-800 nm.

Mandatory Visualizations
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Caption: Workflow for the spectral analysis of 2-Bromo-3,5-dinitroaniline.
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Caption: Relationship between spectral data and structural elucidation.

Conclusion

This technical guide provides a foundational set of predicted spectral data for 2-Bromo-3,5-
dinitroaniline, a compound for which experimental data is not readily available. The
computational approach offers valuable insights into its expected FT-IR, FT-Raman, NMR, and
UV-Vis spectra. The provided experimental protocols offer standardized methods for
researchers to obtain empirical data, which can then be compared with the theoretical
predictions herein. This document serves as a comprehensive starting point for the analytical
characterization of 2-Bromo-3,5-dinitroaniline in various scientific and industrial applications.

 To cite this document: BenchChem. [Spectral Analysis of 2-Bromo-3,5-dinitroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15421743#spectral-analysis-of-2-bromo-3-5-
dinitroaniline]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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